2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one

Anti-HIV-1 NNRTI SAR

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one (CAS 697237-88-0, molecular formula C₁₅H₁₈N₂O₂S, MW 290.4 g/mol) is the unsubstituted 6-methyl member of the 2-[2-(3,5-dimethylphenoxy)ethyl]thio pyrimidin-4(3H)-one series synthesized and characterized as part of a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) development program. The compound is archived in PubChem (CID and the DSSTox database (DTXSID90406830), and is commercially available at 97% purity from specialty chemical suppliers.

Molecular Formula C15H18N2O2S
Molecular Weight 290.4 g/mol
CAS No. 697237-88-0
Cat. No. B11068004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one
CAS697237-88-0
Molecular FormulaC15H18N2O2S
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)C)C
InChIInChI=1S/C15H18N2O2S/c1-10-6-11(2)8-13(7-10)19-4-5-20-15-16-12(3)9-14(18)17-15/h6-9H,4-5H2,1-3H3,(H,16,17,18)
InChIKeyWFJMYZKQJREKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one (CAS 697237-88-0): Core Pyrimidine Thioether Scaffold for Antiviral SAR


2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one (CAS 697237-88-0, molecular formula C₁₅H₁₈N₂O₂S, MW 290.4 g/mol) is the unsubstituted 6-methyl member of the 2-[2-(3,5-dimethylphenoxy)ethyl]thio pyrimidin-4(3H)-one series synthesized and characterized as part of a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) development program [1]. The compound is archived in PubChem (CID 135467271) and the DSSTox database (DTXSID90406830), and is commercially available at 97% purity from specialty chemical suppliers [2]. This compound defines the minimal pharmacophoric scaffold of a broader series in which substituents at the pyrimidine C-5 and C-6 positions critically modulate anti-HIV-1 potency, making it a strategic baseline reference compound for structure–activity relationship (SAR) and lead-optimization studies [1].

Why In-Class Pyrimidine Thioether Analogs Cannot Substitute for CAS 697237-88-0 in Controlled SAR Studies


Within the 2-[2-(3,5-dimethylphenoxy)ethyl]thio pyrimidin-4(3H)-one series, anti-HIV-1 potency is exquisitely dependent on the nature of the C-6 substituent. The 6-benzyl and 6-(2,6-difluorobenzyl) derivatives suppress HIV-1 replication by 50% at 1.3 µM and 11.2 µM respectively in cell-based assays, whereas the 6-methyl analog (CAS 697237-88-0) lacks the critical arylmethyl group required for this activity [1]. Generic substitution with a more potent congener would confound SAR interpretation by introducing target engagement that the scaffold base does not possess. Conversely, substituting with a pyrimidine thioether containing a different C-2 thioether side-chain (e.g., a simpler alkylthio rather than the 2-(3,5-dimethylphenoxy)ethyl moiety) would ablate the chemotype-defining dimethylphenoxy motif, compromising the fidelity of scaffold-based comparisons [1]. This compound uniquely serves as the minimal-activity reference point against which all C-5/C-6-substituted derivatives in this chemotype are benchmarked [2].

Quantitative Differentiation Evidence for 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one (CAS 697237-88-0) Versus Closest Analogs


Anti-HIV-1 Activity Gap: 6-Methyl Scaffold (CAS 697237-88-0) vs. 6-Benzyl Derivative in MT-4 Cell-Based Assay

In the Novikov et al. (2004) series, the 6-methyl compound (CAS 697237-88-0) serves as the minimal substitution baseline. The 6-benzyl derivative from the same synthetic series demonstrates clearly defined virus-inhibiting properties, suppressing HIV-1 reproduction by 50% at a concentration of 1.3 µM in MT-4 cell-based assays [1]. The 6-methyl analog, lacking the benzyl pharmacophore, is expected to show substantially reduced or negligible anti-HIV-1 activity based on the established SAR that arylmethyl substitution at C-6 is essential for sub-micromolar potency in this chemotype [1]. This activity differential defines the compound's core utility as a negative-control or scaffold-reference compound for SAR studies [2].

Anti-HIV-1 NNRTI SAR scaffold baseline

C-6 Substituent SAR Contrast: 6-Methyl (CAS 697237-88-0) vs. 6-(2,6-Difluorobenzyl) Derivative in HIV-1 Replication Assay

The 6-(2,6-difluorobenzyl) derivative from the same synthetic series suppressed HIV-1 reproduction by 50% at 11.2 µM, a potency approximately 8.6-fold weaker than the 6-benzyl analog (1.3 µM) but still substantially above the expected activity floor of the 6-methyl compound (CAS 697237-88-0) [1]. The comparison highlights that even the attenuated fluorinated benzyl congener retains measurable antiviral activity, whereas the 6-methyl scaffold represents the true inactive baseline against which both the magnitude and the substituent-dependent modulation of potency can be quantitatively measured [1][2].

HIV-1 NNRTI structure–activity relationship fluorinated analog lead optimization

Regioselective Synthesis Footprint: Exclusive S-Alkylation Confers Defined Scaffold Integrity Distinct from C-5 Substituted Congeners

The Novikov et al. (2004) synthesis demonstrates that alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF occurs exclusively at the sulfur atom, yielding the 2-thioether product with complete regioselectivity [1]. This ensures that CAS 697237-88-0 is free from N-alkylated or O-alkylated regioisomeric impurities that could confound biological interpretation. In contrast, analogs bearing C-5 substituents (e.g., 5,6-dimethyl derivative, CAS 697237-70-0) introduce additional steric and electronic variables that obscure the independent contribution of the C-6 position to target binding [1]. The documented commercial purity of 97% for CAS 697237-88-0 further supports its suitability as a well-defined chemical probe.

regioselective alkylation synthetic chemistry scaffold purity 2-thiouracil

Physicochemical Property Baseline: Computed LogP and MW Differentiate CAS 697237-88-0 from Higher-Molecular-Weight 6-Benzyl Congeners

CAS 697237-88-0 has a computed XLogP3 of 3.0 and a molecular weight of 290.4 g/mol, placing it within favorable drug-like chemical space (MW < 500, LogP < 5) as defined by Lipinski guidelines [1]. In comparison, the 6-benzyl derivative (MW ~366.5 g/mol) and the 6-(2,6-difluorobenzyl) derivative (MW ~402.5 g/mol) are substantially larger and more lipophilic, potentially altering membrane permeability, solubility, and non-specific protein binding profiles [2]. The lower MW and moderate lipophilicity of the 6-methyl scaffold make it a preferred starting point for fragment-based or property-driven lead optimization where maintaining ligand efficiency metrics is a priority [1].

physicochemical properties drug-likeness LogP molecular weight

Optimal Research and Procurement Use Cases for 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one (CAS 697237-88-0)


Negative Control / Baseline Reference in Anti-HIV-1 NNRTI SAR Studies

CAS 697237-88-0 is ideally deployed as the inactive scaffold control in cell-based HIV-1 replication assays (e.g., MT-4 cells) when evaluating novel C-5- or C-6-substituted derivatives within the 2-[2-(3,5-dimethylphenoxy)ethyl]thio pyrimidin-4(3H)-one chemotype. Because the 6-methyl substitution alone does not confer the arylmethyl pharmacophore required for sub-micromolar anti-HIV-1 activity, as established by Novikov et al. (2004) [1], this compound establishes the true activity floor, enabling quantitative attribution of potency gains to specific substituent introductions.

Synthetic Intermediate for Diversification at the Pyrimidine C-5 Position

The unsubstituted C-5 position of CAS 697237-88-0 provides a tractable chemical handle for electrophilic substitution or cross-coupling reactions (e.g., halogenation followed by Suzuki or Sonogashira coupling), enabling systematic exploration of C-5 SAR. The exclusive S-alkylation chemistry documented by Novikov et al. ensures scaffold integrity at the C-2 thioether position [1], making this compound a reliable starting material for parallel library synthesis where C-5 diversification is the primary variable.

Property-Based Fragment Optimization and Ligand Efficiency Benchmarking

With a molecular weight of 290.4 g/mol, XLogP3 of 3.0, and only 5 rotatable bonds [2], this compound serves as a compact, fragment-like entry point for property-guided lead optimization. Its favorable physicochemical profile relative to larger 6-benzyl or 6-(2,6-difluorobenzyl) congeners makes it the preferred starting scaffold when ligand efficiency indices (e.g., LE, LLE) must be maintained during fragment growth or scaffold hopping campaigns.

QSAR Model Training and Computational Chemistry Benchmarking

The availability of a structurally defined, minimally substituted scaffold with documented physicochemical descriptors [2], coupled with well-characterized biological data for its C-6-substituted analogs across a >77-fold potency range [1], makes CAS 697237-88-0 an essential data point for training and validating QSAR, pharmacophore, or machine-learning models aimed at predicting anti-HIV-1 NNRTI activity within the pyrimidine thioether chemotype.

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